molecular formula C7H16ClPS3 B8634658 tert-Butyl chloromethyl ethylphosphonotrithioate CAS No. 93630-20-7

tert-Butyl chloromethyl ethylphosphonotrithioate

Cat. No. B8634658
M. Wt: 262.8 g/mol
InChI Key: IYFFLNJXFIGYQL-UHFFFAOYSA-N
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Patent
US04588714

Procedure details

To a solution of 0.274 ml (0.347 g, 0.0046 mole) of carbon disulfide in 20 ml of ethanol was added 0.80 ml (0.80 g, 0.0091 mole) of morpholine. A white mixture resulted. The mixture was heated to reflux and a solution of 1.0 g (0.0038 mole) of S-t-butyl S-chloromethyl ethylphosphonotrithioate in 3 ml at ethanol was added. (The S-t-butyl S-chloromethyl ethylphosphonotrithioate was prepared according to the procedure of Example I, steps (a) and (b), from ethylthionophosphine sulfide, t-butyl mercaptan, triethylamine, and bromochloromethane.) The mixture was refluxed for 16 hours. After cooling, 20 ml of water was added and the mixture was twice extracted with ether. The ethereal solution was washed with 20 ml of water and 20 ml of brine, dried with magnesium sulfate, and evaporated to a viscous oil. Purification by a preparative, centrifugally accelerated, thin-layer (4 mm, silica gel) chromatograph, with 9:1 hexane-acetone as eluent, afforded 0.39 g (28% of theoretical yield) of the title compound, a clear, viscous oil. The structure was confirmed by nuclear magnetic resonance, infrared and mass spectroscopy.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.274 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethylthionophosphine sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=[S:2].[NH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[CH2:10]([P:12]([S:19][CH2:20][Cl:21])([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[S:13])[CH3:11].C(P(=S)=S)C.C(S)(C)(C)C.BrCCl>C(O)C.O.C(N(CC)CC)C>[CH2:10]([P:12]([S:19][CH2:20][Cl:21])([S:14][C:15]([CH3:16])([CH3:18])[CH3:17])=[S:13])[CH3:11].[CH2:10]([P:12]([S:19][CH2:20][S:3][C:1]([N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)=[S:2])([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[S:13])[CH3:11]

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.274 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0.8 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C(C)P(=S)(SC(C)(C)C)SCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ethylthionophosphine sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)P(=S)=S
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)S
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white mixture resulted
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
) The mixture was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was twice extracted with ether
WASH
Type
WASH
Details
The ethereal solution was washed with 20 ml of water and 20 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a viscous oil
CUSTOM
Type
CUSTOM
Details
Purification by a preparative,
CUSTOM
Type
CUSTOM
Details
thin-layer (4 mm, silica gel) chromatograph, with 9:1 hexane-acetone as eluent, afforded

Outcomes

Product
Name
Type
product
Smiles
C(C)P(=S)(SC(C)(C)C)SCCl
Name
Type
product
Smiles
C(C)P(=S)(SC(C)(C)C)SCSC(=S)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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